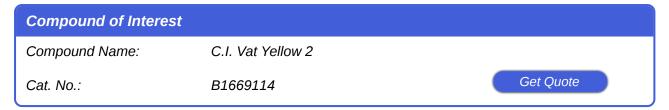


Spectroscopic Analysis of C.I. Vat Yellow 2: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of **C.I. Vat Yellow 2** (Indanthrene Yellow G), an anthraquinone-based vat dye. It details the chemical and physical properties of the dye and presents in-depth experimental protocols for its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Given the compound's characteristic poor solubility, this guide emphasizes specialized sample preparation and analytical techniques. Predicted spectroscopic data, based on its known structure, are summarized in tables for easy reference. Furthermore, this document includes mandatory visualizations of experimental workflows to aid in the practical application of these methodologies.

Introduction to C.I. Vat Yellow 2

C.I. Vat Yellow 2, with the chemical identifier C.I. 67300 and CAS number 129-09-9, is a synthetic organic dye belonging to the anthraquinone class.[1] It is characterized by its vibrant yellow color and high fastness properties, making it suitable for various industrial applications, including the dyeing of cellulosic fibers.[1] Its molecular structure is based on a complex fused aromatic ring system containing nitrogen and sulfur heteroatoms. The inherent insolubility of **C.I. Vat Yellow 2** in water and common organic solvents presents a significant challenge for its analytical characterization.[1]



Table 1: Chemical and Physical Properties of C.I. Vat Yellow 2

Property	Value
C.I. Name	Vat Yellow 2
CAS Number	129-09-9
Molecular Formula	C28H14N2O2S2[1][2]
Molecular Weight	474.56 g/mol
Chemical Class	Anthraquinone Dye
Physical Form	Orange powder
Solubility	Insoluble in water and ethanol

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of **C.I. Vat Yellow 2**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye's chromophoric system. The extensive π -conjugation of the anthraquinone core is responsible for its absorption in the visible region of the spectrum.

Predicted Spectroscopic Data: As a yellow dye, **C.I. Vat Yellow 2** is expected to absorb light in the complementary blue-violet region. The maximum absorption wavelength (λ max) is predicted to be in the 400-480 nm range, which is typical for anthraquinone dyes.

Table 2: Predicted UV-Vis Spectroscopic Data for C.I. Vat Yellow 2

Parameter	Predicted Value
λmax	400 - 480 nm

Foundational & Exploratory

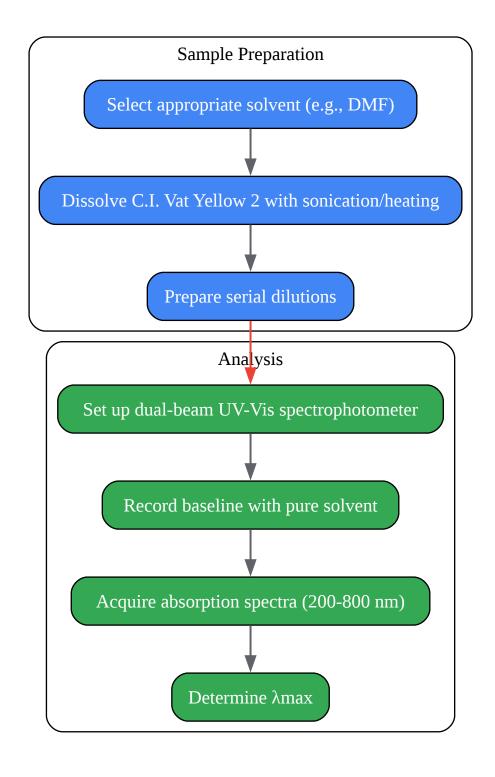




Experimental Protocol: The primary challenge in the UV-Vis analysis of **C.I. Vat Yellow 2** is its insolubility. A solvent that can dissolve the dye to a measurable concentration without interfering with its absorption spectrum is required.

- Solvent Selection: Choose a solvent with a wide transparency range in the UV-Vis region and some solvating power for the dye, such as N,N-Dimethylformamide (DMF) or dichloromethane.
- Sample Preparation:
 - Prepare a stock solution by dissolving a precisely weighed amount of C.I. Vat Yellow 2 in the selected solvent.
 - Employ sonication or gentle heating to aid dissolution.
 - Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.
- Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Use a cuvette containing the pure solvent to record a baseline spectrum.
- Spectral Acquisition: Scan the sample solution over a wavelength range of 200-800 nm to identify the λ max.
- Data Analysis: Determine the λmax from the absorption spectrum.





Caption: Experimental workflow for UV-Vis analysis of C.I. Vat Yellow 2.

Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectroscopy is instrumental in identifying the functional groups present in **C.I. Vat Yellow 2**. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted Spectroscopic Data: The FTIR spectrum of **C.I. Vat Yellow 2** is expected to show characteristic peaks for the anthraquinone skeleton and its substituents. PubChem indicates that an FTIR spectrum has been recorded using the KBr-Pellet technique.

Table 3: Predicted FTIR Absorption Bands for C.I. Vat Yellow 2

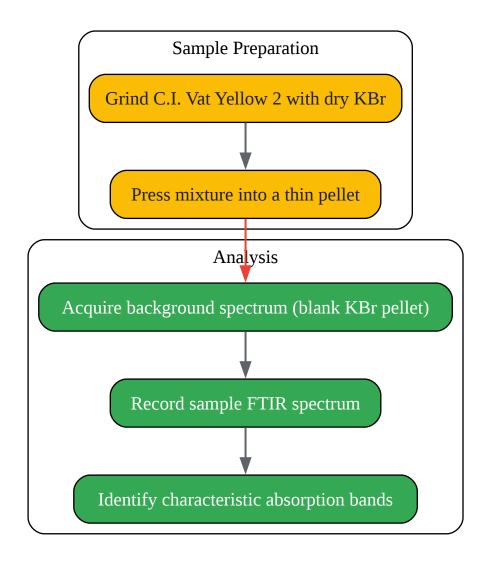
Wavenumber Range (cm ⁻¹)	Functional Group	Vibrational Mode
3100 - 3000	Aromatic C-H	Stretching
1680 - 1660	C=O (Quinone)	Stretching
1600 - 1450	Aromatic C=C	Stretching
1350 - 1250	C-N	Stretching
700 - 600	C-S	Stretching

Experimental Protocol: For solid, insoluble samples like **C.I. Vat Yellow 2**, the KBr pellet method is a standard and effective sample preparation technique for transmission FTIR.

- Sample Preparation (KBr Pellet):
 - Add 1-2 mg of C.I. Vat Yellow 2 to an agate mortar containing approximately 200 mg of dry, finely ground potassium bromide (KBr).
 - Thoroughly grind the mixture until a homogeneous, fine powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply high pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.



- Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental noise.
- Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the spectrum.
- Data Analysis: Correlate the observed absorption bands to the characteristic vibrational frequencies of the functional groups.



Caption: Experimental workflow for FTIR analysis of C.I. Vat Yellow 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of **C.I. Vat Yellow 2** makes obtaining high-quality solution-state NMR spectra challenging.

Predicted Spectroscopic Data: The ¹H NMR spectrum is expected to be complex, with multiple signals in the aromatic region. The ¹³C NMR spectrum will show a larger number of signals corresponding to the 28 carbon atoms in the molecule.

Table 4: Predicted NMR Chemical Shift Ranges for C.I. Vat Yellow 2

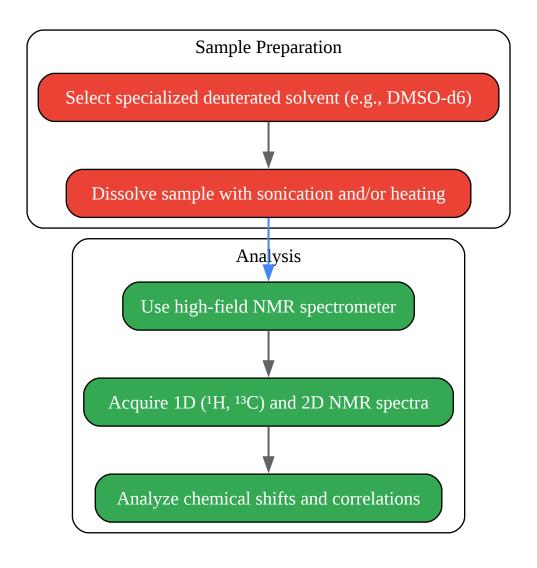
Nucleus	Predicted Chemical Shift (δ) ppm	Assignment
¹ H	7.0 - 9.0	Aromatic protons
13C	110 - 150	Aromatic carbons
13C	> 160	Quinone carbonyl carbons

Experimental Protocol: To overcome the solubility issue, specialized deuterated solvents and experimental conditions are necessary.

- Solvent Selection: Use a high-boiling deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or, if necessary, a chlorinated solvent like chloroform-d (CDCl₃) with a few drops of trifluoroacetic acid to enhance solubility.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample into an NMR tube.
 - Add 0.6-0.7 mL of the chosen deuterated solvent.
 - Use sonication and gentle heating to maximize the amount of dissolved sample. Note that any undissolved material will not contribute to the high-resolution spectrum.
- Instrumentation: Employ a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve signal dispersion and sensitivity.



- · Data Acquisition:
 - Acquire standard ¹H and ¹³C{¹H} spectra.
 - Consider acquiring spectra at elevated temperatures to improve solubility and spectral resolution.
 - Advanced 2D NMR experiments like COSY and HSQC can be used to establish correlations and aid in signal assignment.
- Data Analysis: Analyze chemical shifts, signal integrations (for ¹H), and coupling constants to assign the signals to the molecular structure.





Caption: Experimental workflow for NMR analysis of C.I. Vat Yellow 2.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of **C.I. Vat Yellow 2**. Fragmentation analysis can provide further structural confirmation.

Predicted Spectroscopic Data: The high-resolution mass spectrum should provide the exact mass of the molecular ion, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for C.I. Vat Yellow 2

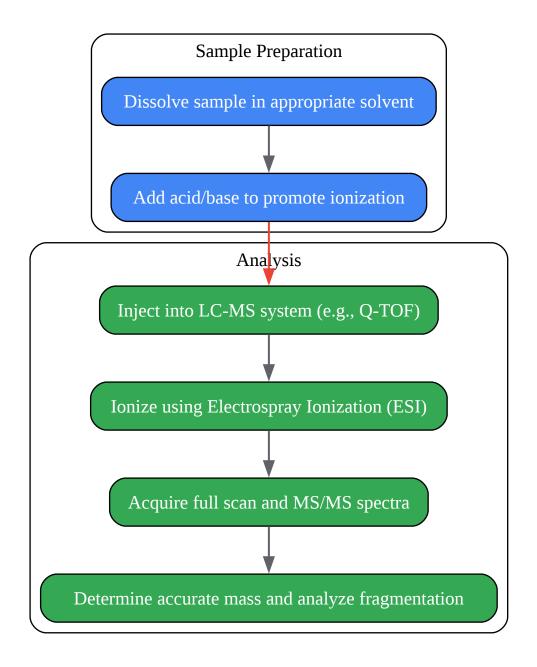
lon	Predicted m/z
[M]+·	474.0497
[M+H] ⁺	475.0575

Experimental Protocol: A soft ionization technique coupled with a high-resolution mass analyzer is ideal for the analysis of **C.I. Vat Yellow 2**.

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent for infusion or liquid chromatography, such as a mixture of acetonitrile and water.
 - Add a small amount of an acid (e.g., formic acid) or base to promote ionization.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system for sample introduction.
- Ionization: Employ Electrospray Ionization (ESI) in either positive or negative ion mode.
- Mass Analysis:
 - Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.



- Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID) to obtain structural information.
- Data Analysis:
 - Use the accurate mass to confirm the elemental formula.
 - Interpret the fragmentation pattern to corroborate the proposed structure. Common losses for anthraquinone dyes include CO and SO₂.





Caption: Experimental workflow for Mass Spectrometry analysis of C.I. Vat Yellow 2.

Conclusion

The comprehensive spectroscopic analysis of **C.I. Vat Yellow 2** necessitates a multi-faceted approach, leveraging the strengths of UV-Vis, FTIR, NMR, and Mass Spectrometry. While the inherent insolubility of this anthraquinone dye presents methodological challenges, the application of appropriate solvents, sample preparation techniques, and advanced instrumentation as outlined in this guide can yield high-quality data for its complete structural characterization and quality control. The provided protocols and predicted spectral data serve as a valuable resource for professionals engaged in the analysis of this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [PDF] Analysis of Sulfonated Anthraquinone Dyes by Electrospray IonizationQuadrupole Time-of-flight Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of C.I. Vat Yellow 2: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669114#spectroscopic-analysis-of-c-i-vat-yellow-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com